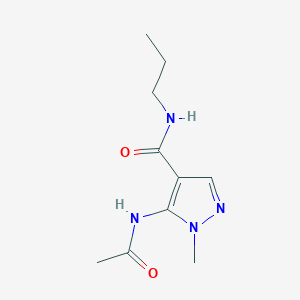![molecular formula C7H4O4 B12887100 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one: is a heterocyclic organic compound that features a furan ring fused to another furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one typically involves the reaction of furan derivatives under specific conditions. One common method involves the use of furan-2-yl-methanol derivatives, which are reacted with but-2-ynedioic acid dimethyl ester in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in dry dichloromethane at room temperature . The reaction mixture is then quenched with water, extracted with ethyl acetate, and purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism by which 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Furo[2,3-b]pyrroles: These compounds have a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,4-c]furans: These compounds have a different fusion pattern of the furan rings.
Uniqueness: 3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one is unique due to its specific fusion pattern and the presence of the hydroxymethylene group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C7H4O4 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
5-hydroxyfuro[3,2-b]furan-6-carbaldehyde |
InChI |
InChI=1S/C7H4O4/c8-3-4-6-5(1-2-10-6)11-7(4)9/h1-3,9H |
InChI Key |
OBCYPNFPIXDUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1OC(=C2C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
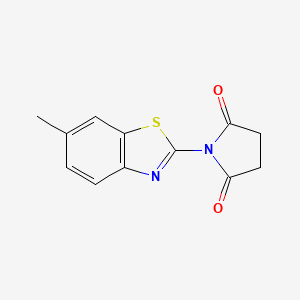
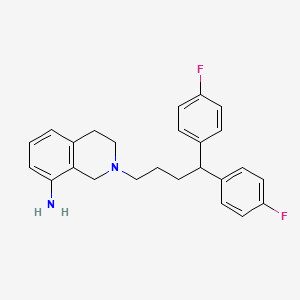
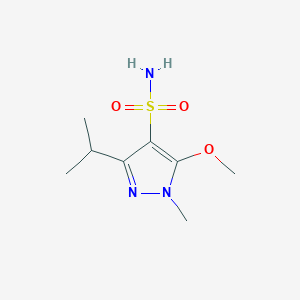

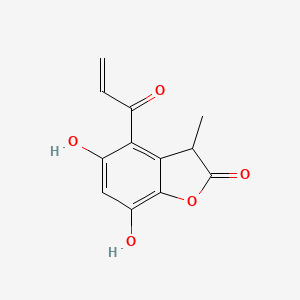
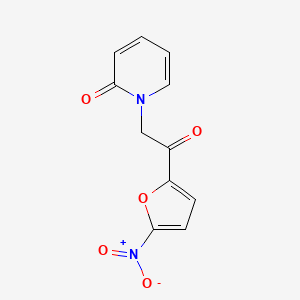
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)
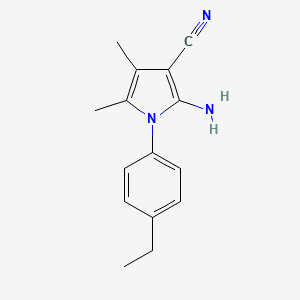
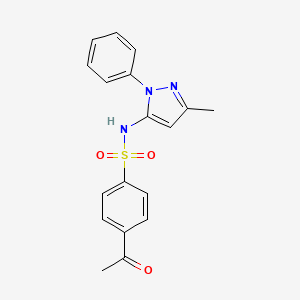
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
